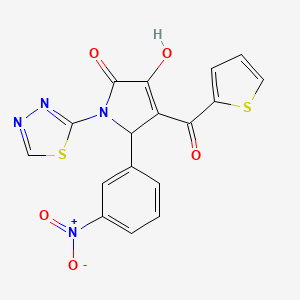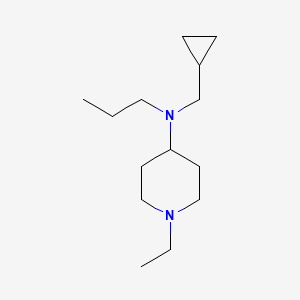
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinone derivative and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. The compound has been used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and metabolic disorders.
Biochemical and Physiological Effects:
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. It has been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the exact mechanism of action of the compound is not fully understood, which may limit its use in some research areas.
Direcciones Futuras
There are several future directions for the research of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the compound's potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, the compound could be used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases. Overall, the research on 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is promising and has the potential to lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with benzylamine and 2-thioxo-4-thiazolidinone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
IUPAC Name |
(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-23-16-12(7-13(19)9-14(16)20)8-15-17(22)21(18(24)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEHFXNWKBICLU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)
![3-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5060336.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060341.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)


![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)